4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline is an organic compound with a complex structure It is characterized by the presence of multiple aromatic rings and amino groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution reaction, where an aryl halide reacts with an amine under specific conditions. For instance, the reaction of 3,5-diethylchlorobenzene with aniline in the presence of a base like sodium hydroxide can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and controlled reaction environments is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable aromatic structure
Mechanism of Action
The mechanism by which 4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s aromatic rings and amino groups allow it to form stable complexes with these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3,5-diethylphenylamine
- 2,6-diethylaniline
- 4-(4-amino-3,5-diethylphenyl)phenylamine
Uniqueness
4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline is unique due to its specific arrangement of aromatic rings and amino groups. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications. Compared to similar compounds, it may offer improved performance in certain reactions or greater efficacy in biological assays .
Properties
Molecular Formula |
C26H32N2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline |
InChI |
InChI=1S/C26H32N2/c1-5-17-13-21(14-18(6-2)25(17)27)23-11-9-10-12-24(23)22-15-19(7-3)26(28)20(8-4)16-22/h9-16H,5-8,27-28H2,1-4H3 |
InChI Key |
SUKJPFWSZGOALV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1N)CC)C2=CC=CC=C2C3=CC(=C(C(=C3)CC)N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.